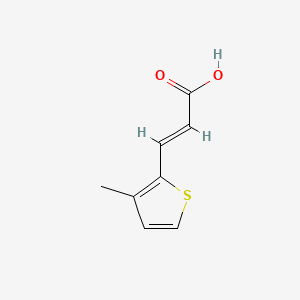

3-(3-Methyl-2-thienyl)acrylic acid

Description

Contextualization within Thiophene (B33073) and Acrylic Acid Derivatives

3-(3-Methyl-2-thienyl)acrylic acid is a molecule that incorporates two key chemical functionalities: a thiophene ring and an acrylic acid group. Thiophene, a five-membered aromatic ring containing a sulfur atom, is a prominent scaffold in medicinal chemistry. nih.govrsc.org Its derivatives are known for a wide array of biological activities and are components in numerous FDA-approved drugs. nih.gov Thiophenes are considered privileged pharmacophores due to their diverse biological properties and are also utilized in materials science for products like organic semiconductors and light-emitting diodes (OLEDs). nih.gov The synthesis methods for thiophene derivatives are well-established, allowing for the creation of diverse molecular libraries for drug discovery and other applications. eprajournals.com

On the other hand, acrylic acid and its derivatives are fundamental building blocks in polymer chemistry. wikipedia.orgdouwin-chem.com These compounds, characterized by a vinyl group attached to a carboxylic acid, readily undergo polymerization to form a vast range of materials with diverse properties. wikipedia.orgpcc.eu They are used in the manufacturing of plastics, coatings, adhesives, and elastomers. wikipedia.org In the pharmaceutical industry, acrylic acid polymers are employed for applications like drug coatings and sustained-release formulations due to their stability and inertness. The combination of the thiophene moiety with the acrylic acid structure in this compound results in a hybrid molecule with potential applications stemming from both parent structures.

Significance of this compound as a Synthetic Building Block and Research Target

The structure of this compound makes it a valuable synthetic intermediate, often referred to as a building block in organic synthesis. asischem.com Its bifunctional nature, possessing both a reactive acrylic acid tail and a modifiable thiophene core, allows for its incorporation into more complex molecular architectures.

A significant area of research for this compound is in medicinal chemistry. For instance, (2E)-3-(3-Methyl-2-thienyl)-2-propenoic acid, an isomer of the title compound, is utilized in the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which are being investigated as potential anticancer agents. chemicalbook.com This highlights the role of the this compound scaffold in the development of new therapeutic molecules. Thiophene derivatives, in general, are widely explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. rsc.orgeprajournals.com The acrylic acid portion of the molecule also offers a handle for further chemical modifications, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H8O2S | nih.govchemicalbook.com |

| Molecular Weight | 168.21 g/mol | nih.govchemicalbook.com |

| IUPAC Name | (E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | nih.gov |

| CAS Number | 77741-66-3 | chemicalbook.comnih.gov |

Overview of Current Research Trajectories and Future Directions for the Compound

Current research involving this compound and its close analogs is multifaceted. The primary focus remains on its application in medicinal chemistry, particularly in the synthesis of novel compounds with potential therapeutic activities, such as the aforementioned anticancer agents. chemicalbook.com The exploration of other biological activities is also a logical progression, given the broad spectrum of bioactivity associated with both thiophene and acrylic acid derivatives. researchgate.net For example, recent studies have shown other novel acrylic acid derivatives to be potential inhibitors of enzymes like urease. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFDGOVNVKDTEB-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77741-66-3, 102696-70-8 | |

| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 3 3 Methyl 2 Thienyl Acrylic Acid

Reactivity of the Thiophene (B33073) Moiety

The reactivity of the thiophene ring in 3-(3-Methyl-2-thienyl)acrylic acid is significantly influenced by the presence of the activating methyl group and the deactivating acrylic acid substituent. Thiophene itself is more reactive towards electrophiles than benzene, and the substituents on the ring dictate the position of further functionalization.

Electrophilic Aromatic Substitution Reactions on the 3-Methyl-2-thienyl Ring

The 3-methyl-2-thienyl group directs incoming electrophiles primarily to the C5 position. This regioselectivity is a result of the combined electronic effects of the methyl group (electron-donating) and the thienyl sulfur atom, which stabilize the intermediate carbocation (the sigma complex) formed during electrophilic attack. The acrylic acid group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted 3-methylthiophene (B123197), but the directing effect of the methyl group and the inherent reactivity of the thiophene ring still allow for substitution to occur.

Common electrophilic aromatic substitution reactions that can be anticipated for this compound, based on the known reactivity of related 3-substituted thiophenes, include halogenation, nitration, and formylation. clockss.orgstackexchange.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | 3-(5-Bromo-3-methyl-2-thienyl)acrylic acid |

| Nitration | Nitric acid/Sulfuric acid | 3-(3-Methyl-5-nitro-2-thienyl)acrylic acid |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 3-(5-Formyl-3-methyl-2-thienyl)acrylic acid |

The Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is a particularly effective method for the functionalization of thiophenes. wikipedia.orgijpcbs.comresearchgate.netrsc.orgorganic-chemistry.org The reaction of this compound with the Vilsmeier reagent is expected to yield 3-(5-formyl-3-methyl-2-thienyl)acrylic acid.

Functionalization at Other Positions of the Thiophene Ring

While the C5 position is the most activated site for electrophilic attack, functionalization at other positions is less common but can be achieved under specific conditions or through multi-step synthetic sequences. The C4 position is sterically hindered by the adjacent methyl group and the acrylic acid side chain, making direct substitution at this position challenging.

Functionalization can also be initiated from a precursor, 3-methyl-2-thiophenecarboxaldehyde (B51414). nih.govnist.govnist.govsigmaaldrich.com This aldehyde can be synthesized through various methods, including the Vilsmeier-Haack reaction of 3-methylthiophene. rsc.org The aldehyde then serves as a handle for further modifications, including the Knoevenagel or Wittig-type reactions to introduce the acrylic acid moiety.

Reactivity of the Acrylic Acid Moiety

The acrylic acid portion of the molecule offers a rich landscape for chemical transformations, including reactions at the carboxylic acid group and the conjugated carbon-carbon double bond.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides through standard synthetic protocols. These reactions are fundamental in modifying the compound's physical and biological properties.

Esterification: The formation of esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. rsc.orgwuxiapptec.com Alternatively, the carboxylic acid can be activated, for example, by conversion to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. ijpcbs.comacs.org More modern methods utilize coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions. ijpcbs.comresearchgate.net

Amidation: Similar to esterification, amides can be prepared by reacting the carboxylic acid with a primary or secondary amine. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) is prevalent, especially in peptide synthesis, and offers high yields and minimal side reactions. acs.orgnih.govyoutube.com The conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine is also a viable and widely used method. acs.orgyoutube.com A reported synthesis of N'-[(3-Methyl-2-thienyl)carbonyl]isonicotinohydrazide from 3-methylthiophene-2-carbonyl chloride and isoniazid (B1672263) demonstrates a relevant amidation reaction. nih.gov

Table 2: Representative Esterification and Amidation Methods

| Reaction | Reagents | Product Type |

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Methyl 3-(3-Methyl-2-thienyl)acrylate |

| Acyl Chloride Formation & Esterification | 1. SOCl₂ 2. Alcohol | Ester |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | Ester |

| Amidation (Coupling Agent) | Amine, HATU, Base (e.g., DIPEA) | Amide |

| Acyl Chloride Formation & Amidation | 1. SOCl₂ 2. Amine | Amide |

Hydrogenation and Reduction Pathways of the Olefinic Bond and Carboxylic Acid Group

The olefinic double bond and the carboxylic acid group can be selectively or fully reduced using various hydrogenation and reduction methods.

Hydrogenation of the Olefinic Bond: The carbon-carbon double bond of the acrylic acid moiety can be selectively hydrogenated without affecting the thiophene ring or the carboxylic acid group under controlled catalytic hydrogenation conditions. Typical catalysts for this transformation include palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. tcichemicals.comambeed.com The product of this reaction would be 3-(3-Methyl-2-thienyl)propanoic acid.

Reduction of the Carboxylic Acid Group: The reduction of the carboxylic acid to a primary alcohol, yielding 3-(3-methyl-2-thienyl)prop-2-en-1-ol, requires more powerful reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) are commonly employed for this purpose. These reagents can potentially also reduce the double bond, so careful control of reaction conditions is necessary to achieve selectivity.

Complete Reduction: Simultaneous reduction of both the double bond and the carboxylic acid group to yield 3-(3-methyl-2-thienyl)propan-1-ol can be achieved using strong reducing agents under more forcing conditions.

Table 3: Hydrogenation and Reduction Pathways

| Target | Reagents | Product |

| Olefinic Bond | H₂, Pd/C | 3-(3-Methyl-2-thienyl)propanoic acid |

| Carboxylic Acid | LiAlH₄ or BH₃·THF (controlled) | 3-(3-Methyl-2-thienyl)prop-2-en-1-ol |

| Olefinic Bond and Carboxylic Acid | LiAlH₄ (excess) or H₂, Ru catalyst | 3-(3-Methyl-2-thienyl)propan-1-ol |

Cycloaddition Reactions (e.g., [2+2] and [4+2] pathways)

The conjugated system of the acrylic acid moiety allows this compound to participate in cycloaddition reactions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions, often referred to as photodimerizations, are characteristic reactions of α,β-unsaturated carbonyl compounds. chemicalbook.com Irradiation of this compound, likely in the presence of a photosensitizer, is expected to lead to the formation of cyclobutane (B1203170) derivatives. Studies on the photodimerization of methyl 3-(2-furyl)acrylate and methyl 3-(2-thienyl)acrylate have shown that these compounds yield mixtures of cyclobutane dimers. For instance, methyl 3-(2-thienyl)acrylate upon irradiation gives a mixture of two dimeric cyclobutane products. Current time information in Bangalore, IN. This suggests that this compound would undergo a similar reaction to form various stereoisomers of 1,2,3,4-tetrasubstituted cyclobutanes.

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, the acrylic acid derivative can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. mnstate.eduwikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carboxylic acid group. For example, reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative. The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a syn-fashion.

Table 4: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Conditions | Product Type |

| [2+2] Photodimerization | Two molecules of this compound | UV light, photosensitizer | Cyclobutane dicarboxylic acid |

| [4+2] Diels-Alder | 1,3-Butadiene | Heat | 4-(3-Methyl-2-thienyl)cyclohex-1-ene-1-carboxylic acid |

Photochemical Transformations and Dimerization Studies

The photochemical behavior of α,β-unsaturated carboxylic acids, including thienylacrylic acid derivatives, is a subject of significant interest, particularly their propensity to undergo [2+2] cycloaddition reactions to form cyclobutane dimers. mdpi.comdnu.dp.ua These reactions can be initiated by UV irradiation and are influenced by the state of the reaction medium (solution vs. solid-state) and the presence of photosensitizers.

Studies on related compounds, such as 3-(2-thienyl)acrylic acid, have shown that irradiation in the solid state can lead to the formation of photodimers. mdpi.com In contrast, irradiation in a solvent like methanol (B129727) often results only in E-Z isomerization of the double bond. mdpi.com The presence of a methyl group on the thiophene ring, as in this compound, can influence the reactivity of the acrylic acid double bond. For instance, in a study of methyl 3-(2-furyl)acrylate, a methyl group on the furan (B31954) ring was found to decrease the reactivity towards dimerization. researchgate.netrsc.org

The solid-state photochemistry of acrylic acid and its derivatives has also been a subject of investigation, with studies showing that the reaction kinetics and product distribution can be significantly affected by the crystalline packing and the presence of additives. researchgate.net For example, the photodimerization of cinnamic acid derivatives is highly dependent on the crystal form of the starting material. mdpi.com

Acid-Base Equilibria and Protonation Behavior

The electronic properties of the substituent attached to the carboxylic acid group significantly influence its acidity. pharmaguideline.comopenstax.org Electron-withdrawing groups tend to stabilize the resulting carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa). pharmaguideline.comopenstax.orgyoutube.com Conversely, electron-donating groups destabilize the anion and decrease acidity. pharmaguideline.comyoutube.com

Protonation of the thiophene ring can also occur, particularly in strongly acidic media. Thiophene itself is relatively resistant to protonation by acids, but very strong acids can lead to reactions such as trimerization. pharmaguideline.com Studies on substituted thiophenes have shown that protonation can significantly alter the electronic properties of the molecule. nih.gov Theoretical investigations on protonated cyanothiophenes indicate that protonation occurs preferentially on the nitrogen atom of the nitrile group. rsc.org For this compound, protonation would likely occur on the sulfur atom of the thiophene ring or the carbonyl oxygen of the carboxylic acid, depending on the specific conditions.

| Compound | pKa | Reference |

| Acrylic Acid | 4.25 | wikipedia.org |

| Methacrylic Acid | 4.68 | researchgate.net |

| p-Methoxybenzoic Acid | 4.46 | libretexts.org |

| Benzoic Acid | 4.19 | libretexts.org |

| p-Nitrobenzoic Acid | 3.41 | libretexts.org |

Reaction Kinetics and Computational Insights into Reaction Mechanisms

Detailed experimental kinetic data for reactions involving this compound are scarce in the reviewed literature. However, kinetic studies on related reactions, such as the esterification of acrylic acid, provide a framework for understanding its reactivity. The esterification of acrylic acid with alcohols is typically catalyzed by strong acids and follows non-elementary kinetics. researchgate.net The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate reaction mechanisms and predict reactivity. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as to calculate activation energies and reaction enthalpies. researchgate.netnih.gov

For acrylic acid and its derivatives, DFT studies have been employed to investigate various aspects of their reactivity:

Molecular Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap, can be calculated to assess the chemical activity of the molecule. researchgate.netbohrium.comresearchgate.net A smaller HOMO-LUMO gap generally correlates with higher reactivity. researchgate.net

Reaction Mechanisms: DFT can elucidate the stepwise mechanisms of reactions. For instance, in the esterification of acrylic acid, computational studies have explored the activation barriers for different reaction pathways, including the addition of alcohol to the acid and side reactions like dimerization. researchgate.net

Photochemical Reactions: DFT has been successfully applied to study the photochemical dimerization of related compounds like methyl 3-(2-furyl)acrylate. mdpi.comdnu.dp.ua These studies can predict the regioselectivity and stereoselectivity of the cycloaddition by analyzing the interactions of the frontier molecular orbitals of the reacting species in their ground and excited states. mdpi.com The calculations can also help to understand the role of photosensitizers in populating the reactive triplet state. mdpi.com

In the context of this compound, DFT calculations could provide valuable insights into:

The influence of the 3-methyl-2-thienyl substituent on the electronic structure and reactivity of the acrylic acid moiety.

The activation barriers for various reactions, such as esterification, addition reactions to the double bond, and photochemical dimerization.

The relative stabilities of different conformers and the transition states connecting them. rsc.org

The nature of intermolecular interactions in the solid state, which would be crucial for understanding its solid-state photoreactivity.

| Computational Method | Application | Key Findings/Predictions |

| DFT | Molecular properties of acrylic acid | Calculation of HOMO-LUMO energy gap to predict chemical reactivity. researchgate.netbohrium.comresearchgate.net |

| DFT | Esterification of acrylic acid | Determination of activation barriers for esterification and side reactions. researchgate.net |

| DFT | Photodimerization of heteroaryl acrylates | Prediction of regioselectivity and stereoselectivity based on frontier orbital interactions. mdpi.comdnu.dp.ua |

Advanced Spectroscopic and Structural Elucidation of 3 3 Methyl 2 Thienyl Acrylic Acid

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For 3-(3-Methyl-2-thienyl)acrylic acid, with the molecular formula C₈H₈O₂S, HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.

The calculated monoisotopic mass is a critical piece of data derived from the sum of the masses of the most abundant isotopes of its constituent atoms. This value is fundamental for its identification in complex mixtures with high certainty. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈O₂S | nih.gov |

| Calculated Exact Mass | 168.02450067 Da | nih.gov |

| Calculated Monoisotopic Mass | 168.02450067 Da | nih.gov |

This high level of mass accuracy, typically within a few parts per million (ppm), is indispensable for confirming the identity of the synthesized compound and for metabolic or degradation studies where precise identification of related structures is required.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected precursor ion and analyzing its resulting product ions. This process helps to piece together the molecular structure by observing the neutral losses and characteristic fragments. For this compound (molecular weight 168.21 g/mol ), the precursor ion would be the molecular ion [M]+• at m/z 168. nih.govchemicalbook.com

The fragmentation of carboxylic acids is well-understood. Common fragmentation pathways for this compound under electron ionization or collision-induced dissociation would include:

Loss of a hydroxyl radical (-•OH): This would result in the formation of an acylium ion [M - 17]⁺.

Loss of a carboxyl group (-COOH): Cleavage of the bond between the acrylic chain and the carboxyl group leads to the loss of 45 Da, resulting in a prominent fragment ion [M - 45]⁺. nih.gov

Decarboxylation (-CO₂): The loss of carbon dioxide (44 Da) can also occur, leading to the [M - 44]⁺• ion.

Cleavage of the thienyl ring: Fragmentation of the heterocyclic ring can also produce characteristic ions.

GC-MS data for this compound shows significant peaks at m/z 168 ([M]⁺) and 123. The fragment at m/z 123 corresponds to the loss of the carboxyl group (45 Da) from the molecular ion, which is a strong confirmation of the acrylic acid structure attached to the thienyl moiety. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Loss |

| 168 | 151 | 17 | •OH |

| 168 | 124 | 44 | CO₂ |

| 168 | 123 | 45 | •COOH |

These predictable fragmentation patterns provide a robust method for confirming the molecular structure and can be used to differentiate it from its isomers. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound are governed by its conjugated π-electron system. UV-Vis and fluorescence spectroscopy are key techniques for probing the electronic transitions within the molecule.

The structure of this compound features an extended conjugated system that includes the thiophene (B33073) ring, the acrylic C=C double bond, and the carbonyl C=O group. This conjugation allows for the delocalization of π-electrons across the molecule. smolecule.com This extended π-system is responsible for the molecule's ability to absorb ultraviolet light, promoting electrons from a lower-energy bonding or non-bonding molecular orbital to a higher-energy anti-bonding orbital.

The primary electronic transition observed in the UV-Vis spectrum of such compounds is a π → π* transition. This transition is typically intense (high molar absorptivity) and occurs at a wavelength determined by the extent of conjugation. The presence of the sulfur heteroatom in the thiophene ring and the oxygen atoms in the carboxyl group also introduces n → π* transitions, which are generally much weaker and may be obscured by the stronger π → π* absorption band.

While specific experimental absorption maxima (λmax) for this compound are not detailed in the available literature, its structural analog, 3-(2-Thienyl)acrylic acid, serves as a useful reference. sigmaaldrich.com The introduction of the methyl group on the thiophene ring is expected to cause a small bathochromic (red) shift in the absorption maximum due to its electron-donating inductive effect.

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes in response to the polarity of the solvent. nih.govrsc.org This effect arises from differential solvation of the ground and excited states of the molecule. For a molecule like this compound, which possesses both a polar carboxylic acid group and a polarizable conjugated system, solvatochromic effects are anticipated.

In nonpolar solvents, the molecule exists with minimal interaction with the solvent. In polar solvents, dipole-dipole interactions and hydrogen bonding (especially with protic solvents) can stabilize both the ground state and the excited state. Typically, for π → π* transitions in conjugated systems, the excited state is more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the UV-Vis absorption spectrum. rsc.orgnih.gov

Conversely, if the ground state is more stabilized by the polar solvent than the excited state, a hypsochromic (blue) shift would be observed. Experimental studies on related thienyl derivatives confirm that the fluorescence spectrum is often strongly affected by solvent polarity, showing a strong Stokes shift as polarity increases. nih.govresearchgate.net A systematic study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior and quantify the change in dipole moment upon electronic excitation.

X-ray Crystallography for Solid-State Structure and Supramolecular Organization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the searched literature, the solid-state behavior of carboxylic acids is exceptionally well-documented.

Carboxylic acids almost universally form hydrogen-bonded dimers in the solid state. researchgate.net This primary supramolecular interaction involves the formation of a centrosymmetric eight-membered ring, where two molecules are linked by a pair of O-H···O hydrogen bonds. This robust and predictable hydrogen-bonding motif, known as the carboxylic acid dimer synthon, is a dominant feature in crystal engineering.

Theoretical and Computational Chemistry Studies on 3 3 Methyl 2 Thienyl Acrylic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For molecules similar to 3-(3-Methyl-2-thienyl)acrylic acid, such as other thienyl acrylic acid derivatives, DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G*. researchgate.netum.edu.my This level of theory has proven effective for predicting geometric parameters and analyzing molecular structures. researchgate.net

The optimization process systematically adjusts the positions of the atoms until the configuration with the minimum energy is found. For this compound, this would involve determining key bond lengths, bond angles, and dihedral angles that define its shape. The presence of the thiophene (B33073) ring, the acrylic acid moiety, and the methyl group creates a specific electronic environment. The planarity of the conjugated system, influenced by the twist around the single bonds, is a key feature that would be precisely described by DFT. For instance, in a related cocrystal, the ortho-nitro group's orientation relative to the aromatic ring was found to be significantly twisted, a detail clarified by geometry-optimization calculations. um.edu.my

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are representative parameters based on typical values for similar structures and would be precisely determined in a specific DFT calculation.)

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~1.21 | |

| C-O | ~1.35 | |

| C=C (acrylic) | ~1.34 | |

| C-C (ring-acrylic) | ~1.47 | |

| C-S (thiophene) | ~1.72 | |

| Bond Angles (°) ** | ||

| C=C-C (acrylic) | ~122° | |

| C-C=O | ~124° | |

| C-O-H | ~109° | |

| Dihedral Angle (°) ** | ||

| Thiophene-Acrylate | ~5-20° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are known for their high accuracy, particularly in calculating molecular energies. nih.gov While computationally more demanding than DFT, they are the gold standard for obtaining precise thermochemical data.

For this compound, high-accuracy ab initio calculations could be employed to determine properties such as its heat of formation, atomization energy, and the energy barriers for conformational changes. The choice of method and basis set is crucial; for example, PBE0-D3/6-311G(d) has been identified as an attractive method for its balance of accuracy and computational cost in geometry optimizations and zero-point energy evaluations. nih.gov The ATOMIC/B5 model is another approach that approximates the complete basis set limit of all-electron CCSD(T) at a lower cost, making it suitable for judging the quality of geometries derived from less expensive methods. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these orbitals. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the acrylic C=C double bond, while the LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the conjugated system. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be easily excited. researchgate.net Analysis of these orbitals provides insight into the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for a Thiophene Acrylic Acid Derivative (Note: Values are illustrative and based on findings for similar compounds like 3-(2-Theinyl)acrylic acid. researchgate.net)

| Orbital | Energy (eV) | Description & Reactivity Implication |

| HOMO | ~ -6.2 | Represents the ability to donate an electron. High energy indicates a good electron donor. |

| LUMO | ~ -2.0 | Represents the ability to accept an electron. Low energy indicates a good electron acceptor. |

| Energy Gap (ΔE) | ~ 4.2 | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different shapes it can adopt due to rotations around its single bonds. Such simulations have been used to study the behavior of other acrylic acid derivatives and polymers. nih.govmpg.de

By simulating the molecule in a solvent like water or an organic solvent, MD can predict its solution-phase behavior, including how it interacts with solvent molecules and its diffusion characteristics. This is particularly useful for understanding how the molecule might behave in a biological or chemical reaction environment. For example, MD simulations can be used to calculate the free energy surface for processes like a molecule absorbing into a polymer film. mpg.de Force fields like OPLS-AA are often used to define the interactions between atoms in simulations of acrylic polymers. arxiv.org

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

DFT is routinely used to predict vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.netresearchgate.netnih.gov For vibrational analysis, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. mdpi.com The potential energy distribution (PED) is analyzed to assign calculated frequencies to specific vibrational modes, such as C=O stretching or C-H bending. nih.gov For NMR, methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate chemical shifts, which can then be compared to experimental values to confirm structural assignments. nih.govescholarship.org Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Note: These are representative predictions based on computational studies of similar molecules.)

| Spectrum | Parameter | Predicted Value/Region | Vibrational/Electronic Assignment |

| Vibrational (IR) | Wavenumber (cm⁻¹) | ~1700-1680 | C=O stretch of carboxylic acid nih.gov |

| Wavenumber (cm⁻¹) | ~1630-1610 | C=C stretch of acrylate (B77674) nih.gov | |

| Wavenumber (cm⁻¹) | ~3100-3000 | Aromatic/Vinyl C-H stretch nih.gov | |

| NMR | ¹³C Chemical Shift (ppm) | ~168-172 | Carboxylic acid carbon (C=O) spectrabase.com |

| ¹³C Chemical Shift (ppm) | ~115-145 | Vinylic and Thiophene carbons spectrabase.com | |

| UV-Vis | λ_max (nm) | ~300-330 | π → π* transition of the conjugated system mdpi.com |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the low-energy paths from reactants to products. A key aspect of this is locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For this compound, DFT calculations could be used to study various reactions it might undergo, such as cycloadditions or polymerization. For instance, theoretical studies on Diels-Alder and [3+2] cycloaddition reactions have successfully used DFT to determine the geometries of transition states and calculate activation energies. researchgate.net This information reveals whether a reaction is likely to occur under given conditions and can explain the observed stereoselectivity and regioselectivity of a reaction. researchgate.net Analyzing the electronic properties of the transition state provides a deeper understanding of the bond-forming and bond-breaking processes that define the chemical transformation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Structural Basis)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. For this compound, while specific, dedicated QSAR/QSPR studies are not extensively available in publicly accessible literature, we can infer the structural basis for its activity and properties by examining studies on analogous compounds, such as thiophene derivatives and other acrylic acids. nih.govnih.gov

The fundamental principle of QSAR/QSPR is that the structure of a molecule dictates its activity or properties. This relationship can be expressed mathematically, allowing for the prediction of these characteristics for new or untested compounds. Key to these models is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Key Structural Features and Molecular Descriptors

The structure of this compound possesses several key features that would be significant in any QSAR or QSPR analysis:

Acrylic Acid Moiety: This functional group, with its carboxylic acid and a double bond, is crucial for both activity and properties. The carboxylic acid group can act as a hydrogen bond donor and acceptor, which is often vital for interactions with biological targets. The conjugated system extending from the thiophene ring through the acrylic acid moiety influences the molecule's electronic and absorption properties.

Hypothetical QSAR/QSPR Data

Based on studies of similar compounds, a QSAR or QSPR model for this compound and its analogs would likely involve the calculation of various molecular descriptors. The following tables present hypothetical data that would be generated in such a study.

Table 1: Key Molecular Descriptors for this compound

This table outlines some of the fundamental descriptors that would be calculated to build a QSAR/QSPR model.

| Descriptor Category | Descriptor | Hypothetical Value | Significance in Modeling |

| Topological | Molecular Weight | 168.21 g/mol | Relates to the overall size of the molecule. nih.gov |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | Important for predicting cell permeability and oral bioavailability. nih.gov | |

| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -1.8 eV | Relates to the molecule's ability to accept electrons. nih.gov | |

| HOMO-LUMO Gap | 4.7 eV | Indicates molecular stability and reactivity. | |

| Dipole Moment | 3.5 D | Influences solubility and interactions in polar environments. nih.gov | |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | 2.1 | Predicts how the compound will distribute between fatty and aqueous environments. |

Table 2: Hypothetical QSAR Model for a Series of Thienylacrylic Acid Analogs

This table illustrates a hypothetical QSAR equation that could be developed to predict the biological activity (e.g., inhibitory concentration, IC₅₀) of a series of related compounds. The equation would relate the biological activity to a combination of molecular descriptors.

Hypothetical QSAR Equation:

log(1/IC₅₀) = 0.45 * LogP - 0.12 * (HOMO-LUMO Gap) + 0.05 * TPSA - 2.1

| Compound | LogP | HOMO-LUMO Gap (eV) | TPSA (Ų) | Predicted log(1/IC₅₀) |

| 3-(2-Thienyl)acrylic acid | 1.7 | 5.0 | 65.5 | 2.035 |

| This compound | 2.1 | 4.7 | 65.5 | 2.656 |

| 3-(3-Bromo-2-thienyl)acrylic acid | 2.5 | 5.2 | 65.5 | 2.801 |

| 3-(3-Nitro-2-thienyl)acrylic acid | 1.9 | 5.5 | 85.3 | 2.455 |

Structural Basis for Activity and Properties

From the analysis of related thiophene derivatives, it is evident that electronic and hydrophobic parameters often play a dominant role in determining biological activity. nih.gov For instance, a lower HOMO-LUMO gap can sometimes correlate with higher reactivity or specific biological interactions. nih.gov The lipophilicity, represented by LogP, is frequently a key factor in how well a compound can cross cell membranes to reach its target.

In the context of this compound, the methyl group's electron-donating nature would influence the electronic properties of the thiophene ring, which in turn affects the HOMO and LUMO energy levels. This substitution can also increase the lipophilicity of the molecule compared to its unsubstituted counterpart, 3-(2-thienyl)acrylic acid. These modifications to the molecule's electronic and hydrophobic character are central to understanding its behavior in biological and chemical systems and form the structural basis for any QSAR or QSPR model.

Synthesis and Characterization of Derivatives and Analogues of 3 3 Methyl 2 Thienyl Acrylic Acid

Ester and Amide Derivatives

The carboxylic acid moiety of 3-(3-Methyl-2-thienyl)acrylic acid is a prime site for chemical modification, allowing for the synthesis of a wide array of ester and amide derivatives. These derivatives are typically prepared using well-established synthetic protocols.

Esterification: Esters are commonly synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) under acidic catalysis. sphinxsai.com This reaction is typically performed under reflux to drive the equilibrium towards the ester product. The resulting esters are often valuable as intermediates for further reactions, including the synthesis of amides.

Amidation: The formation of amides from this compound can be achieved through several effective methods. A prevalent laboratory technique involves the activation of the carboxylic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by reaction with a primary or secondary amine. ajchem-a.com This method proceeds under mild conditions and is applicable to a wide range of amines. ajchem-a.com

Alternatively, amides can be synthesized directly from the corresponding esters. google.com The reaction of a methyl or ethyl ester with an amine, sometimes facilitated by heating, yields the desired amide and an alcohol as a byproduct. google.com A more recent development is the direct amidation of esters using reagents like sodium amidoboranes, which can proceed rapidly at room temperature without the need for catalysts. nih.gov These methods allow for the creation of a diverse library of amide derivatives by varying the amine component.

Table 1: Examples of Ester and Amide Derivatives

| Derivative Type | General Structure | R Group Examples |

|---|---|---|

| Ester |  |

-CH₃ (Methyl), -CH₂CH₃ (Ethyl) |

| Amide |  |

-H, -CH₃ (Methyl), -C₆H₅ (Phenyl) |

Substituted Thiophene (B33073) Ring Analogues (e.g., Halogenated, Nitro, Alkyl Thienylacrylic Acids)

Introducing substituents onto the thiophene ring of this compound creates a class of analogues with potentially altered electronic and steric properties. The synthesis of these analogues can be approached in two primary ways: direct modification of the parent acid or by building the molecule from an already substituted thiophene precursor.

Standard electrophilic aromatic substitution reactions, such as halogenation (with NBS or Br₂) and nitration (with HNO₃/H₂SO₄), can be applied to the thiophene ring. The outcome of these substitutions is directed by the existing methyl and acrylic acid groups. The methyl group is an activating, ortho-para director, while the vinyl carboxyl group is a deactivating, meta-director. The regioselectivity will depend on the specific reaction conditions and the interplay of these electronic effects.

A more controlled method involves a multi-step synthesis starting with a pre-functionalized thiophene. For instance, a halogenated or nitrated 3-methyl-2-thiophenecarboxaldehyde (B51414) can be synthesized and then subjected to a Knoevenagel or Wittig-type reaction to construct the acrylic acid side chain, ensuring the substituent is in a defined position.

Table 2: Examples of Potential Thiophene Ring-Substituted Analogues

| Substituent (Position) | Chemical Name |

|---|---|

| Bromine (at C5) | 3-(5-Bromo-3-methyl-2-thienyl)acrylic acid |

| Nitro (at C5) | 3-(3-Methyl-5-nitro-2-thienyl)acrylic acid |

| Chlorine (at C4) | 3-(4-Chloro-3-methyl-2-thienyl)acrylic acid |

Modifications of the Acrylic Acid Side Chain (e.g., Alpha-Substituted Acrylic Acids)

Alterations to the acrylic acid side chain, particularly at the alpha-carbon (the carbon adjacent to the carboxyl group), provide another avenue for creating structural analogues. These modifications can significantly impact the molecule's geometry and reactivity.

One example of such a modification is the synthesis of alpha-substituted acrylonitriles. For instance, the compound 3-(3-methyl-2-thienyl)-2-(2-thienyl)acrylonitrile features a nitrile group (-CN) in place of the carboxylic acid and a thienyl group at the alpha-position. sigmaaldrich.com Compounds of this type can be synthesized via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (3-methyl-2-thiophenecarboxaldehyde) with an active methylene (B1212753) compound, in this case, an alpha-substituted acetonitrile (B52724) (e.g., 2-thienylacetonitrile). This strategy allows for the introduction of a wide variety of substituents at the alpha-position.

Table 3: Example of Acrylic Acid Side Chain Modification

| Compound | Structure |

|---|---|

| This compound |  |

| 3-(3-Methyl-2-thienyl)-2-(2-thienyl)acrylonitrile sigmaaldrich.com |  |

Formation of Fused Heterocyclic Systems from Thienylacrylic Acid Precursors (e.g., Thienothiophenes, Thienopyrimidines)

Thienylacrylic acids and their derivatives serve as versatile precursors for the synthesis of more complex, fused heterocyclic systems. These larger, rigid structures are of significant interest in materials science.

Thienothiophenes: One powerful method for constructing thieno[3,2-b]thiophene (B52689) systems is the Fiesselmann thiophene synthesis. nih.govnih.gov This pathway can be adapted starting from thienyl precursors. For example, a substituted 3-chlorothiophene-2-carboxylate can be condensed with methyl thioglycolate to yield a 3-hydroxythieno[3,2-b]thiophene-2-carboxylate. nih.govnih.gov Saponification and subsequent decarboxylation of this intermediate can lead to thieno[3,2-b]thiophen-3(2H)-ones, which are key building blocks for larger fused systems like N,S-heterotetracenes. nih.govnih.gov

Thienopyrimidines and Thienopyridines: Ring transformation reactions provide an efficient route to fused pyridine (B92270) and pyrimidine (B1678525) systems. For example, thienyl-substituted pyrimidinium salts can undergo ring-opening and subsequent recyclization in the presence of a suitable C-nucleophile to afford substituted pyridines. researchgate.net This strategy has been used to synthesize 6-thienyl-substituted 2-amino-3-cyanopyridines, which are precursors to thieno[2,3-b]pyridines. researchgate.net

Photochemical Cyclization: The Mallory photoreaction offers another advanced method for creating fused systems. This reaction involves the light-induced oxidative cyclization of arylthienylethenes. rsc.org As this compound is a thienylethene derivative, this photochemical approach could be employed to synthesize thieno-annelated polycyclic aromatic compounds. rsc.org

Table 4: Examples of Fused Heterocyclic Systems from Thienyl Precursors

| Precursor Type | Fused System | Synthetic Strategy |

|---|---|---|

| Substituted Thiophene Carboxylate | Thieno[3,2-b]thiophene | Fiesselmann Synthesis nih.govnih.gov |

| Thienyl-substituted Pyrimidine | Thienopyridine | Ring Transformation researchgate.net |

| Arylthienylethene | Thieno-annelated Polyarenes | Mallory Photoreaction rsc.org |

Chiral Derivatives and Enantioselective Synthesis Approaches

The development of chiral derivatives of this compound represents a sophisticated frontier in its chemical exploration. While specific enantioselective syntheses for this exact compound are not widely reported, modern organocatalysis provides powerful tools that could be applied to this challenge.

The construction of axially chiral molecules, for example, has been achieved with high efficiency for related heterocyclic systems. Research has shown the successful enantioselective synthesis of axially chiral 3-arylindoles through the reaction of indoles with iminoquinones, catalyzed by a chiral phosphoric acid (CPA). oaepublish.com This type of organocatalytic strategy could potentially be adapted to create chiral derivatives of this compound, either by introducing axial chirality or by creating stereocenters.

For instance, the acrylic acid moiety is an ideal handle for asymmetric transformations. An ester derivative of this compound could undergo an enantioselective Michael addition, where a nucleophile adds to the beta-carbon, creating a new chiral center under the control of a chiral catalyst. Further exploration in this area could unlock novel, enantioenriched compounds based on the thienylacrylic acid scaffold.

Exploration of Advanced Applications Mechanism Focused, Non Clinical

Applications in Material Science and Polymer Chemistry

The dual functionality of 3-(3-Methyl-2-thienyl)acrylic acid allows it to be a valuable component in the synthesis of advanced materials. The carboxylic acid provides a reactive site for esterification or amidation, while the acrylic group enables polymerization. cecri.res.in

This compound is a suitable monomer for creating functional polymers. The presence of both an acidic and an unsaturated vinyl group allows it to be incorporated into polymer chains, potentially enhancing properties such as thermal stability, mechanical strength, or electrical conductivity. cecri.res.in While specific studies on the homopolymerization of this exact molecule are not prevalent, research on analogous structures provides insight. For instance, copolymers of acrylic acid derivatives are widely synthesized to create materials with tailored characteristics. The incorporation of monomers like octadecyl methacrylate (B99206) with acrylic acid results in amphiphilic polymers that exhibit unique solution properties, forming structures from random coils to collapsed aggregates depending on the monomer ratio. researchgate.net Similarly, copolymerization of methacrylic acid with other monomers via UV polymerization is used to produce films with controlled surface energy and glass transition temperatures. irejournals.com The inclusion of the 3-methyl-2-thienyl moiety into such polymer backbones would be expected to introduce specific electronic and optical properties derived from the thiophene (B33073) ring.

The core structure of this compound features a conjugated system formed by the thiophene ring and the acrylic double bond. This electron delocalization is a key feature for applications in organic electronics. cecri.res.in Thiophene-based polymers are foundational materials for organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). When integrated into a polymer, the this compound unit can contribute to the electronic properties of the material. The methyl group on the thiophene ring acts as a weak electron-donating group, which can modulate the HOMO/LUMO energy levels of the resulting polymer, thereby fine-tuning its semiconducting behavior. The carboxylic acid group offers a site for post-polymerization modification, allowing for the attachment of other functional groups to control solubility or interfacial properties.

The bifunctional nature of thienylacrylic acid derivatives makes them excellent ligands for modifying the surfaces of nanomaterials. Research on the closely related analog, 3-(3-thienyl)acrylic acid, has demonstrated its ability to form self-assembled monolayers (SAMs) on gold surfaces. cecri.res.innih.gov The sulfur atom in the thiophene ring forms a strong bond with the gold substrate, creating an organized, two-dimensional molecular layer. cecri.res.innih.gov This process has been used to functionalize both planar gold surfaces and gold nanoclusters. cecri.res.innih.gov

A key advantage of using ligands like 3-(3-thienyl)acrylic acid is that the terminal carboxylic acid group remains exposed, providing a handle for further chemical modifications or for controlling the surface properties of the nanomaterial. cecri.res.in For instance, the carboxylated surface enhances hydrophilicity, improving the dispersibility and stability of nanoparticles in aqueous solutions, which is crucial for biological applications. mdpi.comcd-bioparticles.net The methyl group in this compound would be expected to influence the packing density and orientation of the molecules within the monolayer, potentially hindering the π-π interactions that can sometimes lead to aggregation of nanoparticles. nih.gov

Table 1: Application of Thiophene-Based Carboxylic Acids in Nanomaterial Functionalization

This table is based on findings for 3-(3-thienyl)acrylic acid and other thiophene carboxylic acids as direct analogs.

| Application | Substrate/Nanomaterial | Interacting Group | Exposed Functional Group | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Self-Assembled Monolayers (SAMs) | Planar Gold (Au) | Thiophene (Au-S bond) | Carboxylic Acid (-COOH) | Formation of an organized 2D monolayer, modification of surface electronic properties. | cecri.res.innih.gov |

| Nanoparticle Stabilization | Gold (Au) Nanoclusters | Thiophene (Au-S bond) | Carboxylic Acid (-COOH) | Creation of stable, monolayer-protected clusters with potential for further functionalization. | cecri.res.innih.gov |

| Improving Hydrophilicity | Iron Oxide (Fe₃O₄) Nanoparticles | Carboxylic Acid (-COOH) | N/A (modifier) | Enhanced dispersibility and stability in aqueous solutions. | mdpi.com |

Role as a Biochemical Probe or Intermediate in Mechanistic Biological Studies (in vitro focus)

In the realm of biochemistry, the rigid, conjugated structure of this compound makes it an interesting scaffold for designing molecules that can interact with biological macromolecules like enzymes and receptors.

Acrylic acid derivatives are being investigated as potential enzyme inhibitors for various therapeutic targets. nih.govresearchgate.net In-vitro and in-silico studies on new acrylic acid derivatives isolated from natural sources have demonstrated significant inhibitory activity against enzymes like urease. nih.govresearchgate.net For example, certain derivatives show inhibitory potential against urease that is twice that of the standard inhibitor, thiourea. nih.govresearchgate.net

Molecular docking studies are a key tool in these investigations, helping to elucidate the binding modes of inhibitors within the enzyme's active site. nih.govnih.gov These computational studies can predict binding energies and identify key amino acid residues that interact with the inhibitor. Although studies specifically targeting this compound are limited, research on related thieno[3,2-d]pyrimidine (B1254671) derivatives has identified potent inhibitors of focal adhesion kinase (FAK), with IC₅₀ values in the nanomolar range. nih.gov The thienylacrylic acid scaffold could be used to design and synthesize libraries of compounds for screening against various enzymes, with the mechanism of action (e.g., competitive, non-competitive, or mixed-type) being determined through enzyme kinetic studies. rsc.org

Table 2: Enzyme Inhibition by Novel Acrylic Acid Derivatives

This table presents data for newly discovered acrylic acid derivatives to illustrate the potential of the chemical class as enzyme inhibitors.

| Compound | Target Enzyme | IC₅₀ (μM) | Standard Inhibitor | Standard IC₅₀ (μM) | Reference |

|---|---|---|---|---|---|

| Acrylic Acid Derivative 1 | Urease | 13.71 ± 0.07 | Thiourea | 21.5 ± 0.01 | nih.gov |

| Acrylic Acid Derivative 3 | Urease | 10.46 ± 0.03 | Thiourea | 21.5 ± 0.01 | nih.gov |

| Thieno[3,2-d]pyrimidine 26f | Focal Adhesion Kinase (FAK) | 0.0282 (28.2 nM) | TAE-226 | N/A | nih.gov |

The thienylacrylic acid motif has proven to be a highly successful component in rational drug design, particularly for receptor antagonists. A prominent example is its incorporation into the structure of Eprosartan, a potent and selective angiotensin II receptor blocker used to treat hypertension. nih.govnih.gov

Eprosartan was designed to mimic the structure of the endogenous peptide, angiotensin II, to competitively block its binding to the AT₁ receptor. nih.gov The design process involved replacing the C-terminal carboxylic acid and phenylalanine residue of angiotensin II with a non-peptidic bioisostere. The α-thienylacrylic acid group was specifically chosen for this purpose. nih.govucl.ac.uk This moiety effectively mimics the spatial and electronic features of the C-terminal end of the natural peptide, enabling strong and selective binding to the receptor. This demonstrates the power of using rigid, functionalized scaffolds like thienylacrylic acid to create high-affinity ligands for specific receptor binding sites.

Table 3: Structural Comparison of Angiotensin II and Eprosartan Highlighting the Role of the Thienylacrylic Acid Moiety

| Feature | Angiotensin II (Natural Ligand) | Eprosartan (Antagonist) | Role of Thienylacrylic Acid Moiety |

|---|---|---|---|

| C-Terminal Mimic | C-terminal carboxylate on a Phenylalanine residue | α-Thienylacrylic acid group | Acts as a bioisostere, mimicking the key binding interactions of the natural ligand's C-terminus. |

| Binding Type | Agonist | Competitive Antagonist | Occupies the receptor binding pocket, preventing the natural ligand from binding and activating the receptor. |

| Key Functional Groups | Carboxylic acid, Phenyl ring | Carboxylic acid, Thiophene ring | The thiophene ring and carboxylic acid provide the necessary steric and electronic properties for high-affinity binding. |

Precursors for Advanced Organic Synthesis

This compound serves as a valuable precursor in the multi-step synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its inherent chemical functionalities, including the carboxylic acid group, the activated double bond, and the substituted thiophene ring, provide multiple reaction sites for constructing intricate molecular architectures.

A notable application of this compound is in the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which are being investigated as potential anticancer agents. chemicalbook.com In this synthetic pathway, this compound acts as a key building block. The synthesis of these conjugates likely involves the initial activation of the carboxylic acid group of this compound, for example, by converting it to an acyl chloride or using a coupling agent. This activated form can then react with an appropriate amine-containing scaffold to form an amide bond, incorporating the 3-methyl-2-thienylacryloyl moiety into the larger conjugate molecule. The presence of the thiophene ring, a common pharmacophore in medicinal chemistry, and the acrylic system, which can participate in various addition reactions, makes this precursor particularly useful for creating diverse and biologically active compounds.

The following table outlines the key reactants and the resulting product in this advanced synthesis:

| Precursor/Intermediate | Role in Synthesis | Resulting Conjugate |

| This compound | Key building block providing the thienylacryloyl moiety | (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide |

| Amine-containing scaffold | Reacts with the activated acrylic acid to form an amide linkage |

This application underscores the importance of this compound as a versatile starting material for the synthesis of complex, biologically relevant molecules in a non-clinical research setting.

Analytical Standards and Metabolite Markers in Non-Clinical Research

While this compound is available from various chemical suppliers for research purposes, indicating its use in laboratory settings, there is limited publicly available information specifically detailing its application as a certified analytical standard or as a characterized metabolite marker in non-clinical research studies. sigmaaldrich.com

In principle, as a stable, characterizable compound, this compound possesses the necessary attributes to be developed into a reference standard. Such a standard would be essential for the accurate quantification and identification of the compound in various non-clinical experimental matrices, such as in vitro reaction mixtures or in studies investigating the synthesis of more complex molecules where it is a known intermediate. The development of a certified reference material would involve rigorous characterization of its purity and identity by various analytical techniques.

Similarly, in non-clinical metabolism studies of larger drug candidates containing the 3-(3-methyl-2-thienyl)acryloyl moiety, this compound could potentially be a metabolite. If identified, it would be crucial to synthesize or procure a pure standard of this compound to confirm its identity and quantify its presence in metabolic assays. However, at present, there are no specific published non-clinical studies that have identified or quantified this compound as a metabolite.

The table below summarizes the potential and current status of this compound in these analytical applications.

| Application | Status | Required Characteristics |

| Analytical Standard | Potential for use; not widely documented as a certified standard. | High purity, well-characterized identity and concentration. |

| Metabolite Marker | Hypothetical; no specific non-clinical studies have identified it as such. | Would require identification in a metabolic pathway and a corresponding pure standard for confirmation and quantification. |

Emerging Research Directions and Future Perspectives for 3 3 Methyl 2 Thienyl Acrylic Acid

Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The synthesis of 3-(3-Methyl-2-thienyl)acrylic acid and its derivatives is a cornerstone of its research and application. Traditional batch synthesis methods, however, can be limited by factors such as scalability, reaction control, and safety. The integration of flow chemistry and microreactor technology offers a promising alternative, enabling more efficient and controlled chemical processes. researchgate.neteuropa.eu

Flow chemistry, where reagents are continuously pumped through a reactor, provides numerous advantages over batch processing. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates. europa.eursc.org For the synthesis of thienylacrylic acids, this translates to potentially higher yields, improved purity, and reduced reaction times. researchgate.net

Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for optimizing reaction conditions and screening catalysts for the synthesis of compounds like this compound. The Heck reaction, a common method for the synthesis of acrylic acid derivatives, has been successfully implemented in continuous-flow systems, suggesting the feasibility of this approach for thienylacrylic acids. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Thiophene (B33073) Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often challenging | More straightforward |

| Reaction Control | Less precise | Highly precise |

| Heat & Mass Transfer | Can be inefficient | Highly efficient |

| Safety | Higher risk with hazardous materials | Improved safety profile |

| Reproducibility | Can be variable | High |

The application of flow chemistry to the synthesis of this compound could lead to the development of automated and scalable production methods, making this compound more accessible for a wider range of research and industrial applications.

Development of Advanced Functional Materials and Devices

Thiophene-based compounds are renowned for their unique electronic and optical properties, making them valuable building blocks for advanced functional materials. chemimpex.comespublisher.com this compound, with its combination of a thiophene ring and a reactive acrylic acid moiety, is a prime candidate for incorporation into a variety of materials and devices.

One of the most promising areas of research is the development of thiophene-based polymers for applications in organic electronics. These polymers can be used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. chemimpex.comrsc.org The acrylic acid group of this compound can be readily polymerized or co-polymerized to create materials with tailored properties. google.com For instance, the incorporation of this monomer could influence the polymer's solubility, processability, and electronic characteristics.

Another exciting application lies in the formation of self-assembled monolayers (SAMs) on various surfaces. Thiophene derivatives have been shown to form well-ordered SAMs on gold surfaces, which can be used in the fabrication of sensors and molecular electronic devices. ingentaconnect.com The carboxylic acid group of this compound provides a convenient anchor for attachment to metal oxide surfaces, opening up possibilities for its use in dye-sensitized solar cells and other photoelectrochemical devices.

The development of covalent organic frameworks (COFs) based on thiophene units is another burgeoning field. mdpi.com These porous crystalline materials have potential applications in gas storage, catalysis, and sensing. The bifunctional nature of this compound could allow it to act as a linker in the construction of novel COFs with unique functionalities.

Computational Design and Optimization of Derivatives for Specific Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.comencyclopedia.pub For this compound, computational methods can be employed to design and optimize derivatives with specific properties for a range of applications.

Density Functional Theory (DFT) and other quantum-chemical modeling techniques can be used to predict the electronic and structural properties of novel thienylacrylic acid derivatives. mdpi.com This allows researchers to screen a large number of virtual compounds and identify those with the most promising characteristics for a particular application, be it as an anti-inflammatory agent or as a component in an electronic device. nih.gov

Molecular docking studies can be used to investigate the binding of thienylacrylic acid derivatives to biological targets, such as enzymes. rsc.org This is particularly relevant for the development of new therapeutic agents. For example, by understanding the interactions between a derivative and the active site of an enzyme, it is possible to design more potent and selective inhibitors. nih.gov

In the realm of materials science, computational modeling can be used to predict the properties of polymers and other materials derived from this compound. researchgate.net This can help to guide the synthesis of materials with optimized electronic, optical, and mechanical properties for specific applications.

Table 2: Computational Tools in Thienylacrylic Acid Research

| Computational Method | Application |

|---|---|

| Density Functional Theory (DFT) | Prediction of electronic and structural properties. |

| Molecular Docking | Investigation of protein-ligand interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of molecules and materials. |

The synergy between computational design and experimental synthesis is expected to accelerate the discovery and development of new and improved thienylacrylic acid derivatives.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly influencing the way chemicals are synthesized. unibo.it For this compound, there is a growing interest in developing more sustainable and environmentally friendly production methods.

One key area of focus is the use of renewable feedstocks. rsc.org While the synthesis of the thiophene ring itself can be challenging from a green chemistry perspective, there is ongoing research into the production of acrylic acid from biorenewable sources such as lactic acid, which can be derived from the fermentation of carbohydrates. azom.comfau.eufau.eu Integrating these bio-based routes with the synthesis of the thiophene moiety could significantly reduce the environmental footprint of this compound production.

Another important aspect of green chemistry is the use of safer and more environmentally benign solvents and reagents. researchgate.net Researchers are exploring the use of water and other green solvents in the synthesis of thiophene derivatives, as well as the development of catalytic methods that minimize the use of stoichiometric reagents. organic-chemistry.org

Biocatalysis, the use of enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. acs.org While the application of biocatalysis to the synthesis of this compound is still in its early stages, it represents a promising area for future research.

Challenges and Opportunities in Expanding the Research Landscape of Thienylacrylic Acids

Despite the promising future directions, there are several challenges that need to be addressed to fully realize the potential of this compound and other thienylacrylic acids.

One of the main challenges is the development of more efficient and cost-effective synthesis methods. organic-chemistry.org While flow chemistry and other advanced techniques offer potential solutions, further research is needed to optimize these processes for industrial-scale production.

Another challenge is the need for a deeper understanding of the structure-property relationships of thienylacrylic acid derivatives. This will require a combination of experimental and computational studies to elucidate how modifications to the molecular structure affect the material's properties and biological activity.

Despite these challenges, there are numerous opportunities for expanding the research landscape of thienylacrylic acids. The growing demand for advanced materials in electronics, energy, and healthcare provides a strong impetus for the development of new thiophene-based compounds. youtube.com Furthermore, the increasing emphasis on sustainability and green chemistry is creating new opportunities for innovation in the synthesis of these valuable molecules. mcgroup.co.ukresearchgate.net

The continued exploration of the chemical space around this compound, coupled with advances in synthesis, materials science, and computational chemistry, is likely to lead to the discovery of new and exciting applications for this versatile compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lactic acid |

| (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide |

| 2-(2-bromo-5-chloro-3-thienyl)-3-(5-methyl-3-thienyl)acrylic acid |

| METHYL 3-(3-METHYL-2-THIENYL)ACRYLATE |

| (2E)-2-cyano-3-(3-methylthien-2-yl)acrylic acid |

| 3-(3,4-DIMETHYLTHIENO[2,3-B]THIOPHEN-2-YL)ACRYLIC ACID |

| DIETHYL 2-([3-(BROMOMETHYL)-2-THIENYL]METHYLENE)MALONATE |

| 3-(2-Thienyl)acrylic Acid |

| 3-(3-Thienyl)acrylic acid |

| 3-(3-methyl-2-thienyl)-2-(2-thienyl)acrylonitrile |

| 2-Methyl-3-(3-methylphenyl)acrylic acid |

| 3-(4-bromophenyl)-2-methylacrylic acid |

| Tinoridine |

| Tiaprofenic acid |

| Benzyl alcohol |

| Acrylic acid |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-(3-Methyl-2-thienyl)acrylic acid, and how can reaction conditions influence yield and purity?